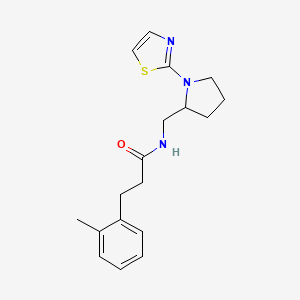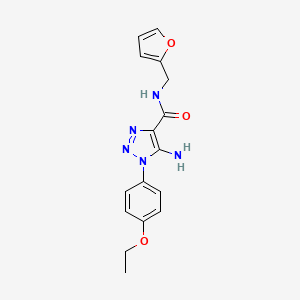
5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps that are not directly detailed in the provided papers. However, the papers do discuss the synthesis of related compounds, which can offer insights into potential synthetic pathways. For instance, the synthesis of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, a related compound, involves acetylation, dehydration, ammonolysis, and acid-catalyzed fusion steps . These methods could potentially be adapted for the synthesis of the compound , with modifications to accommodate the different substituents on the triazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray analysis, as mentioned for 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine . This technique could be employed to determine the precise molecular structure of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, which would provide valuable information about the arrangement of atoms and the geometry of the molecule.
Chemical Reactions Analysis
The chemical reactions involving 5-amino-1,2,3-triazole derivatives are diverse. For example, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride leads to acetyl derivatives and can undergo Dimroth rearrangements . These reactions are indicative of the reactivity of the amino group on the triazole ring and suggest that similar reactions might be possible for the compound , potentially leading to the formation of various derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide are not directly reported in the provided papers, the properties of similar compounds can offer some predictions. For instance, the solubility, melting point, and stability of the compound could be inferred from the behavior of related triazole derivatives under similar conditions . Additionally, the presence of functional groups such as the amino group and the carboxamide moiety would influence the compound's reactivity and interaction with other molecules.
科学的研究の応用
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of triazole derivatives have been a significant area of research. Bektaş et al. (2007) synthesized novel triazole derivatives, including similar structures, and found some to possess moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Başoğlu et al. (2013) designed and synthesized azole derivatives starting from furan-2-carbohydrazide, evaluating their antimicrobial activities and finding some compounds with activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Synthesis Methodologies
The synthesis of triazole-based scaffolds, especially those incorporating the 5-amino-1,2,3-triazole-4-carboxylate structure, is crucial for creating biologically active compounds and peptidomimetics. Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for such triazole amino acids, overcoming challenges like the Dimroth rearrangement and achieving complete regiocontrol with aryl or alkyl azides (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Potential Biological Activities
The exploration of triazole derivatives for their potential as inhibitors of HIV-1 and as anticancer agents has been an area of active research. Larsen et al. (1999) synthesized triazenopyrazole derivatives with moderate activity against HIV-1, highlighting the potential of triazole compounds in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999). Additionally, Holla et al. (2003) studied Mannich bases derived from 1,2,4-triazoles for their anticancer activity, finding some compounds to be more potent against a panel of 60 cancer cell lines (Holla, Veerendra, Shivananda, & Poojary, 2003).
特性
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-23-12-7-5-11(6-8-12)21-15(17)14(19-20-21)16(22)18-10-13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYJXSVTDXAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

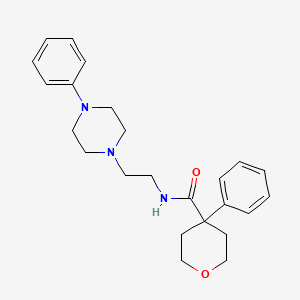
![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)
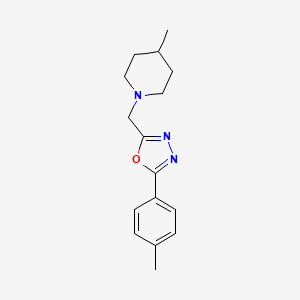
![(5Z)-1-ethyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519511.png)
![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)
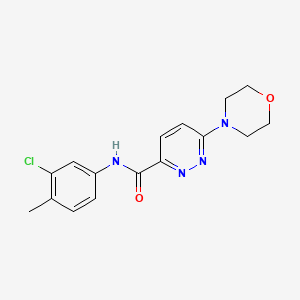
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)
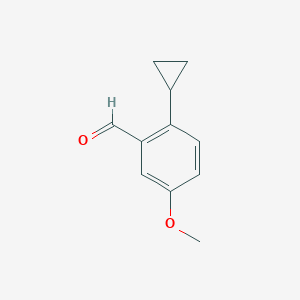
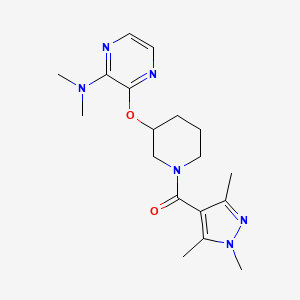
![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)
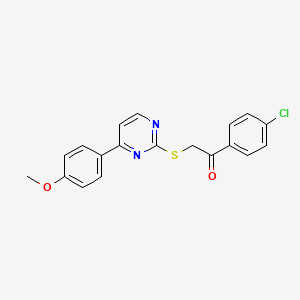
![2-[(4-Isopropylphenoxy)methyl]benzenecarboxylic acid](/img/structure/B2519528.png)
![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)
